molecular formula C7H2ClF3N2 B1489481 6-Chloro-4-(trifluoromethyl)picolinonitrile CAS No. 1156542-25-4

6-Chloro-4-(trifluoromethyl)picolinonitrile

Cat. No. B1489481
M. Wt: 206.55 g/mol
InChI Key: HQVYLNKDLDHDMB-UHFFFAOYSA-N
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Patent
US08318776B2

Procedure details

To 16 ml of acetonitrile were added 1.5 g of 2-chloro-4-trifluoromethylpyridine N-oxide, 2.12 ml of triethylamine, and 2.26 g of trimethylsilyl cyanide, and the mixture was heated to reflux for 23 hours. Thereafter, the reaction solution was allowed to cool to room temperature, and concentrated. The residue was subjected to silica gel column chromatography to obtain 0.9 g of 2-chloro-6-cyano-4-trifluoromethylpyridine.
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2.26 g
Type
reactant
Reaction Step One
Quantity
2.12 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](#[N:3])C.[Cl:4][C:5]1[CH:10]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:8]=[CH:7][N+:6]=1[O-].C[Si](C#N)(C)C>C(N(CC)CC)C>[Cl:4][C:5]1[CH:10]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:8]=[C:7]([C:1]#[N:3])[N:6]=1

Inputs

Step One
Name
Quantity
16 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
1.5 g
Type
reactant
Smiles
ClC1=[N+](C=CC(=C1)C(F)(F)F)[O-]
Name
Quantity
2.26 g
Type
reactant
Smiles
C[Si](C)(C)C#N
Name
Quantity
2.12 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 23 hours
Duration
23 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=CC(=C1)C(F)(F)F)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.